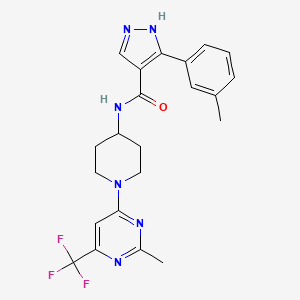

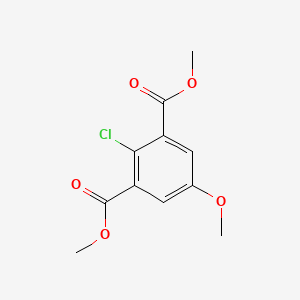

Dimethyl 2-chloro-5-methoxyisophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis Research : Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has been synthesized with a 60% yield. Optical activity studies of this compound indicate an SN1 reaction mechanism (Pen, 2014).

- Catalytic Methylation : Dimethyl carbonate has been used as a greener agent for the catalytic methylation of 2-naphthol, demonstrating significant potential in green chemistry applications (Yadav & Salunke, 2013).

Coordination Chemistry and Material Science

- Gold Chemistry : Dimethyl 5-aminoisophthalate has been used to form model complexes for macrocyclic gold compounds. These have potential applications in material science and coordination chemistry (Wiedemann, Gamer, & Roesky, 2009).

- Copper Coordination Polymers : Studies involving 5-methoxyisophthalate have led to the creation of copper coordination polymers with varying structures and magnetic properties, which can be significant in materials research (Ma, Liu, Wang, Li, & Du, 2010).

Organic Synthesis and Industrial Application

- Industrial Process Scale-Up : A key intermediate for the synthesis of SGLT2 inhibitors, used in diabetes therapy, has been effectively prepared using dimethyl terephthalate. This showcases the compound's role in pharmaceutical manufacturing (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Photophysical and Photochemical Properties

- Blue Emission in Solid State : Dimethyl and diaryl 2,5-dialkoxyterephthalates, derived from dimethyl 2,5-dihydroxyterephthalate, have been studied for their blue fluorescence in solution and solid state, relevant in material sciences and photophysical studies (Shimizu, Shigitani, Kinoshita, & Sakaguchi, 2019).

Other Applications

- Molecularly Imprinted Sensor : A molecularly imprinted sensor for a specific methinephosphonate was developed using sol–gel technology. This highlights the compound's application in analytical chemistry (Li, Wang, Wang, & Hu, 2005).

properties

IUPAC Name |

dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO5/c1-15-6-4-7(10(13)16-2)9(12)8(5-6)11(14)17-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEVPFRSBNGWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(=O)OC)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2623648.png)

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)

![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)

![3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2623659.png)

![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)

![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)